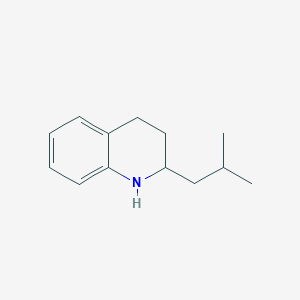
1-Octadecanamine, N-heptadecyl-N-hydroxy-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Octadecanamine, N-heptadecyl-N-hydroxy- is a long-chain amine with the molecular formula C35H73NO. This compound is characterized by its hydrophobic nature due to the long hydrocarbon chains, making it useful in various industrial and scientific applications .
Vorbereitungsmethoden
The synthesis of 1-Octadecanamine, N-heptadecyl-N-hydroxy- typically involves the reaction of octadecanamine with heptadecanol under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid, to facilitate the formation of the desired product. Industrial production methods may involve large-scale batch reactors where the reactants are mixed and heated to the required temperature to achieve the desired yield .
Analyse Chemischer Reaktionen
1-Octadecanamine, N-heptadecyl-N-hydroxy- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding amides or nitriles.
Reduction: Reduction reactions can convert it into primary amines.
Substitution: It can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like halides.
Wissenschaftliche Forschungsanwendungen
1-Octadecanamine, N-heptadecyl-N-hydroxy- has a wide range of applications in scientific research:
Chemistry: Used as a surfactant and emulsifying agent in various chemical processes.
Biology: Employed in the study of cell membrane interactions due to its amphiphilic nature.
Medicine: Investigated for its potential use in drug delivery systems, particularly in targeting hydrophobic drugs.
Industry: Utilized in the production of lubricants, corrosion inhibitors, and anti-static agents.
Wirkmechanismus
The mechanism of action of 1-Octadecanamine, N-heptadecyl-N-hydroxy- involves its interaction with hydrophobic surfaces and molecules. Its long hydrocarbon chains allow it to embed into lipid bilayers, making it effective in disrupting cell membranes or enhancing the solubility of hydrophobic compounds. The molecular targets and pathways involved include lipid membranes and hydrophobic drug molecules.
Vergleich Mit ähnlichen Verbindungen
1-Octadecanamine, N-heptadecyl-N-hydroxy- can be compared with other long-chain amines such as:
Octadecylamine: Similar in structure but lacks the hydroxyl group, making it less hydrophilic.
Stearylamine: Another long-chain amine with similar applications but different reactivity due to the absence of the hydroxyl group.
Hexadecylamine: Shorter chain length, resulting in different physical properties and applications. The uniqueness of 1-Octadecanamine, N-heptadecyl-N-hydroxy- lies in its combination of long hydrocarbon chains and the presence of a hydroxyl group, which enhances its amphiphilic properties.
Eigenschaften
CAS-Nummer |
124409-29-6 |
|---|---|
Molekularformel |
C35H73NO |
Molekulargewicht |
524.0 g/mol |
IUPAC-Name |
N-heptadecyl-N-octadecylhydroxylamine |
InChI |
InChI=1S/C35H73NO/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-36(37)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h37H,3-35H2,1-2H3 |
InChI-Schlüssel |
ZRPOKHXBOZQSOX-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCCN(CCCCCCCCCCCCCCCCC)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


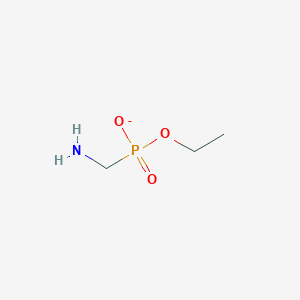

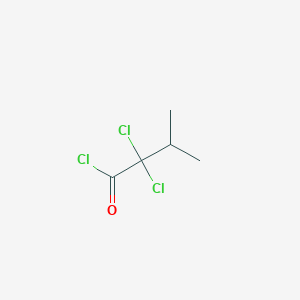
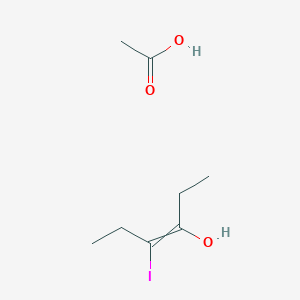
![3-[4-(3-Nitrophenyl)buta-1,3-diyn-1-yl]aniline](/img/structure/B14294083.png)
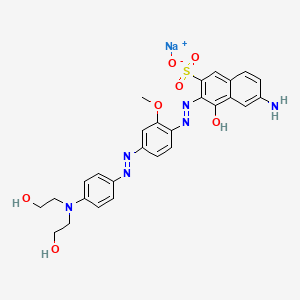

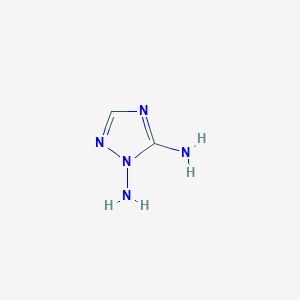

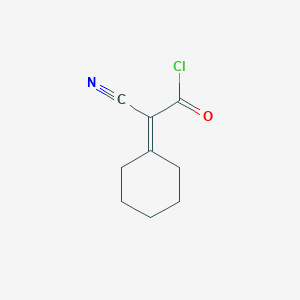
![9-Borabicyclo[3.3.1]nonane, 9-(5-hexenyl)-](/img/structure/B14294129.png)
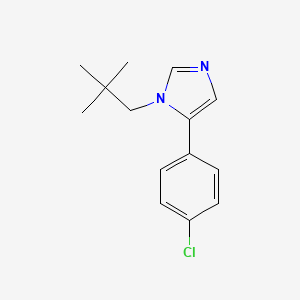
![2,4,6-Tribromo-3-[3-bromo-2,2-bis(bromomethyl)propyl]phenyl carbonate](/img/structure/B14294136.png)
